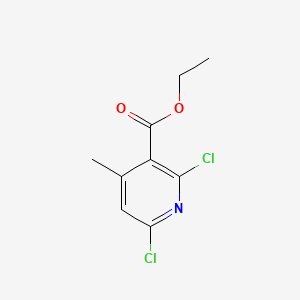

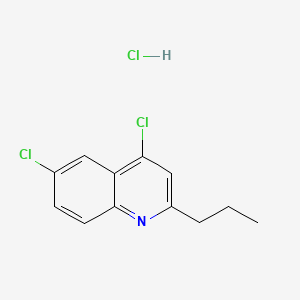

![molecular formula C15H22N2O B598135 4-Benzyl-1-oxa-4,9-diazaspiro[5.5]undecane CAS No. 151096-97-8](/img/structure/B598135.png)

4-Benzyl-1-oxa-4,9-diazaspiro[5.5]undecane

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

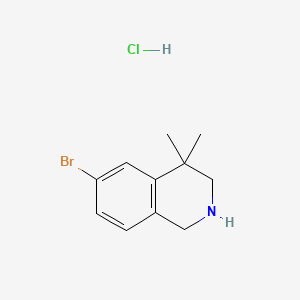

4-Benzyl-1-oxa-4,9-diazaspiro[5.5]undecane is a chemical compound with the molecular formula C15H22N2O . It has a molecular weight of 246.35 . The compound is typically stored at room temperature and is available in an oil form .

Molecular Structure Analysis

The InChI code for this compound is 1S/C15H22N2O/c1-2-5-14(6-3-1)11-17-9-10-18-15(13-17)7-4-8-16-12-15/h1-3,5-6,16H,4,7-13H2 . This code provides a specific description of the molecule’s structure and can be used to generate a 3D model of the molecule.Physical And Chemical Properties Analysis

This compound is an oil that is stored at room temperature . The compound has a molecular weight of 246.35 .作用機序

Target of Action

The primary targets of 4-Benzyl-1-oxa-4,9-diazaspiro[5.5]undecane are the sigma-1 receptor (σ1R) and the μ-opioid receptor (MOR) . These receptors play crucial roles in the central nervous system. The σ1R is involved in the modulation of neurotransmitter release, while the MOR is primarily responsible for the analgesic effects of opioids .

Mode of Action

this compound interacts with its targets by binding to the active sites of the σ1R and MOR . This binding triggers a series of biochemical reactions that lead to changes in cellular function . .

Biochemical Pathways

The compound’s interaction with the σ1R and MOR affects various biochemical pathways. For instance, the activation of MOR can inhibit adenylate cyclase, decreasing the concentration of cyclic AMP. This can lead to hyperpolarization and reduced neuronal excitability . The σ1R, on the other hand, is known to modulate ion channels and influence calcium signaling .

Result of Action

The molecular and cellular effects of this compound’s action depend on its interaction with the σ1R and MOR. For example, activation of the MOR typically results in analgesia, while σ1R modulation can influence neurotransmission . The exact outcomes can vary depending on factors like dosage and individual physiological differences.

実験室実験の利点と制限

The advantages of using 4-Benzyl-1-oxa-4,9-diazaspiro[5.5]undecane in lab experiments include its high stability, specificity, and non-toxicity. It can be used to study live cells and tissues, and can be tuned to detect different cellular or molecular processes. The limitations of using this compound include its cost and the need for specialized imaging equipment.

将来の方向性

There are many future directions for the use of 4-Benzyl-1-oxa-4,9-diazaspiro[5.5]undecane in scientific research. One area of research is the development of new this compound derivatives with improved properties, such as increased brightness or longer emission wavelengths. Another area of research is the development of new imaging techniques that can be used in conjunction with this compound, such as super-resolution microscopy. This compound can also be used in combination with other imaging probes, such as quantum dots or gold nanoparticles, to create multimodal imaging agents. Finally, this compound can be used in drug delivery systems, where it can be used to track the delivery of drugs to specific cells or tissues.

Conclusion:

In conclusion, this compound is a highly useful tool for studying cellular and molecular processes in scientific research. Its unique spiro structure makes it highly stable and resistant to photobleaching, allowing for long-term imaging studies. This compound has been used in a variety of scientific research applications, and its future directions are promising. With continued research and development, this compound will continue to be an important tool in scientific research.

合成法

4-Benzyl-1-oxa-4,9-diazaspiro[5.5]undecane can be synthesized through a variety of methods, including the condensation of aldehydes and amines, the reaction of an isocyanide with an aldehyde, and the reaction of an amine with an α,β-unsaturated ketone. The most commonly used method involves the reaction of an aldehyde with a dipyrromethane in the presence of a Lewis acid catalyst. This method produces this compound with high yield and purity.

科学的研究の応用

4-Benzyl-1-oxa-4,9-diazaspiro[5.5]undecane has been widely used in various scientific research applications, such as fluorescence microscopy, flow cytometry, and bioimaging. It has been used to study cellular processes, such as protein trafficking, cell division, and apoptosis. This compound has also been used to study the structure and function of biomolecules, such as enzymes, DNA, and RNA. In addition, this compound has been used in drug discovery and development, as it can be used to screen for potential drug candidates.

Safety and Hazards

The safety information for 4-Benzyl-1-oxa-4,9-diazaspiro[5.5]undecane includes several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

特性

IUPAC Name |

4-benzyl-1-oxa-4,9-diazaspiro[5.5]undecane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O/c1-2-4-14(5-3-1)12-17-10-11-18-15(13-17)6-8-16-9-7-15/h1-5,16H,6-13H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWHHKKHMEIVLFM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC12CN(CCO2)CC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80702217 |

Source

|

| Record name | 4-Benzyl-1-oxa-4,9-diazaspiro[5.5]undecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80702217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

151096-97-8 |

Source

|

| Record name | 4-Benzyl-1-oxa-4,9-diazaspiro[5.5]undecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80702217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

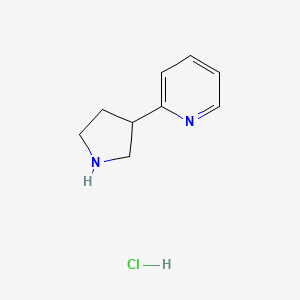

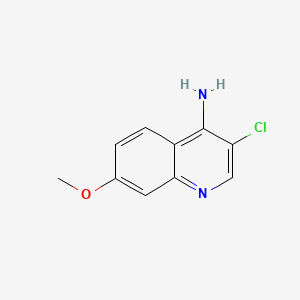

![[Cyclopropyl(4-methylpyridin-2-YL)methyl]amine dihydrochloride](/img/structure/B598053.png)

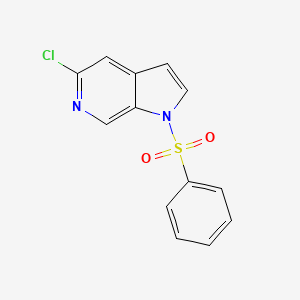

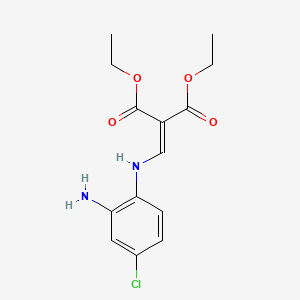

![5-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B598054.png)

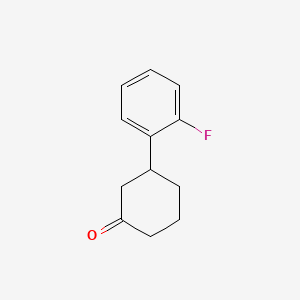

![8'-fluoro-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline] hydrochloride](/img/structure/B598073.png)

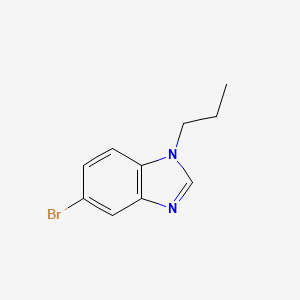

![2-bromo-11,11-dimethyl-11H-Benzo[b]fluorene](/img/structure/B598075.png)